2-Cyclopropyl-6-oxopiperidine-2-carbonitrile
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Overview
Description
2-Cyclopropyl-6-oxopiperidine-2-carbonitrile is a chemical compound with the molecular formula C9H12N2O It is characterized by a piperidine ring substituted with a cyclopropyl group, a carbonitrile group, and a ketone group
Preparation Methods
The synthesis of 2-Cyclopropyl-6-oxopiperidine-2-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
2-Cyclopropyl-6-oxopiperidine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The carbonitrile group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Cyclopropyl-6-oxopiperidine-2-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-6-oxopiperidine-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application being studied .
Comparison with Similar Compounds
2-Cyclopropyl-6-oxopiperidine-2-carbonitrile can be compared with other similar compounds, such as:
- 2-Cyclopropyl-6-oxopiperidine-2-carboxamide
- 2-Cyclopropyl-6-oxopiperidine-2-carboxylic acid
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activities. The unique combination of the cyclopropyl, carbonitrile, and ketone groups in this compound makes it distinct and valuable for specific research applications .
Biological Activity
2-Cyclopropyl-6-oxopiperidine-2-carbonitrile is a piperidine derivative characterized by a cyclopropyl group, a carbonitrile group, and a ketone. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry, where it is being explored for various therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.
- Molecular Formula : C9H12N2O
- Structure : The compound features a piperidine ring with substituents that contribute to its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may act as an enzyme inhibitor or modulate receptor activity, leading to various physiological effects. The precise molecular targets and pathways remain subjects of ongoing research.
1. Enzyme Inhibition
Research indicates that this compound may possess enzyme inhibition properties, which could be beneficial in treating diseases where enzyme dysregulation is a factor. For instance, studies on similar piperidine derivatives have shown promising results in inhibiting cancer-related enzymes, suggesting potential anticancer applications .
2. Antimicrobial Activity
The compound has been investigated for its antimicrobial properties. A related class of cyclopropyl derivatives has demonstrated efficacy against drug-resistant strains of Plasmodium falciparum, indicating that similar compounds could exhibit antimicrobial activity . Further studies are needed to evaluate the specific antimicrobial spectrum of this compound.
3. Cytotoxicity
Cytotoxicity assays have been employed to assess the safety and efficacy of this compound against various cancer cell lines. Preliminary results suggest that it may have selective cytotoxic effects, which are crucial for developing cancer therapeutics .
Research Findings
A summary of key research findings related to this compound is presented below:
Case Study 1: Anticancer Activity
In a study examining piperidine derivatives, researchers found that compounds similar to this compound exhibited enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin. This suggests that structural features unique to these derivatives enhance their interaction with cancer cell targets .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on cyclopropyl carboxamides revealed their effectiveness against both drug-sensitive and resistant strains of P. falciparum. The study highlighted the need for further exploration into the mechanisms by which these compounds exert their effects, paving the way for future research on related structures like this compound .
Properties
IUPAC Name |
2-cyclopropyl-6-oxopiperidine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c10-6-9(7-3-4-7)5-1-2-8(12)11-9/h7H,1-5H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STTKTBXAHBTMAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(C1)(C#N)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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